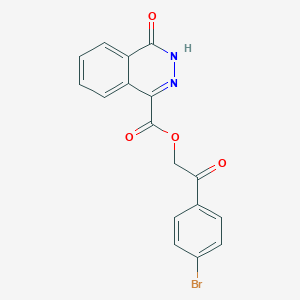
2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate, also known as BOPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. For example, 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has also been reported to disrupt the mitochondrial membrane potential, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has been shown to exhibit various biochemical and physiological effects, depending on the application and concentration used. In medicinal chemistry, 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of fungal and bacterial pathogens, and reduce inflammation. In material science, 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has been used to synthesize polymers with tunable mechanical and optical properties. In catalysis, 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has been employed to promote various organic transformations, including cross-coupling reactions and C-H activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate can be easily synthesized using a one-pot reaction method, and the product can be purified using column chromatography. 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate is also stable under various conditions, making it suitable for long-term storage and handling. However, 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has some limitations, including its low solubility in water and some organic solvents, which can affect its bioavailability and reactivity. 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate can also exhibit cytotoxicity at high concentrations, which can limit its use in some applications.
Direcciones Futuras
There are several future directions for 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate research, including the development of new synthetic methods, the exploration of its biological activities and mechanisms of action, and the application of 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate in new fields. One potential direction is the synthesis of 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate derivatives with improved solubility and bioavailability, which can enhance its efficacy in medicinal chemistry and other applications. Another direction is the investigation of 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate's role in cellular signaling pathways and its interaction with other biomolecules, which can provide insights into its mechanism of action. Finally, the application of 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate in new fields, such as energy storage and environmental remediation, can expand its potential applications and impact.
Métodos De Síntesis
2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate can be synthesized using a one-pot reaction method, which involves the condensation of 4-bromobenzaldehyde, malonic acid, and phthalic anhydride in the presence of a catalytic amount of piperidine. The reaction mixture is then heated under reflux for several hours, followed by purification using column chromatography to obtain the desired product.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has been reported to exhibit anticancer, antifungal, and antibacterial activities. In material science, 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has been used as a building block for the synthesis of novel polymers and supramolecular assemblies. In catalysis, 2-(4-Bromophenyl)-2-oxoethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has been employed as a ligand for various metal catalysts, including palladium and copper, to promote organic transformations.
Propiedades
Fórmula molecular |
C17H11BrN2O4 |
|---|---|
Peso molecular |
387.2 g/mol |
Nombre IUPAC |
[2-(4-bromophenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate |
InChI |
InChI=1S/C17H11BrN2O4/c18-11-7-5-10(6-8-11)14(21)9-24-17(23)15-12-3-1-2-4-13(12)16(22)20-19-15/h1-8H,9H2,(H,20,22) |
Clave InChI |
VQHLYJIHBYHDEY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
SMILES canónico |
C1=CC=C2C(=C1)C(=NNC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide](/img/structure/B299534.png)
![N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B299535.png)
![3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B299536.png)
![1-[2-(2-Methylphenoxy)ethyl]-3-phenylthiourea](/img/structure/B299537.png)

![N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B299545.png)
![4-[(2-Anilino-2-oxoethyl)thio]butanoic acid](/img/structure/B299547.png)
![Ethyl 4-[(cyclohexylamino)sulfonyl]benzylcarbamate](/img/structure/B299552.png)
![2-(acetylamino)-N-[2-(4-cyclohexylphenoxy)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B299553.png)
![1-mesityl-2-{[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B299554.png)
![1-(4-Methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]tetrazole](/img/structure/B299555.png)
![4-{[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-N-phenyl-1,3-thiazol-2-amine](/img/structure/B299556.png)
![4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B299558.png)